1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, an oxadiazole ring, and a dihydropyridazinone core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. The final step involves the construction of the dihydropyridazinone core through cyclization and condensation reactions under controlled conditions .
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Its unique chemical structure allows it to interact with specific biological targets, making it a potential therapeutic agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring and dihydropyridazinone core contribute to the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one include other trifluoromethyl-substituted oxadiazoles and dihydropyridazinones. These compounds share similar chemical properties and biological activities but differ in their specific functional groups and substitution patterns. The unique combination of the trifluoromethyl group, oxadiazole ring, and dihydropyridazinone core in this compound sets it apart from its analogs, providing distinct advantages in terms of stability, reactivity, and biological activity .
Similar compounds include:
- 1-(2,4-Dimethylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione
- 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one
These compounds can be used as references for further research and development in the field of medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-12-3-8-16(11-13(12)2)28-10-9-17(29)18(26-28)20-25-19(27-30-20)14-4-6-15(7-5-14)21(22,23)24/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPRGZVETRGZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.